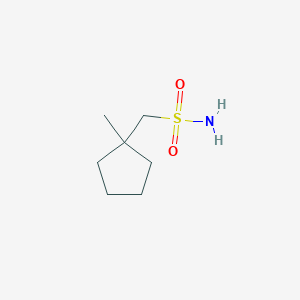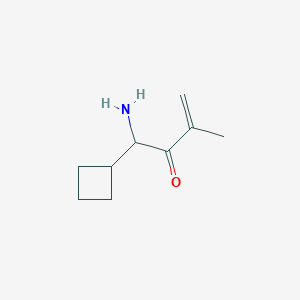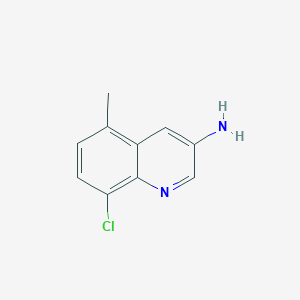methanol](/img/structure/B13186258.png)
[1-(Aminomethyl)cyclopropyl](1,3-thiazol-5-yl)methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Aminomethyl)cyclopropylmethanol: is a chemical compound with the molecular formula C₈H₁₂N₂OS and a molecular weight of 184.26 g/mol . This compound features a cyclopropyl group attached to an aminomethyl moiety, which is further connected to a thiazole ring substituted with a methanol group. It is primarily used for research purposes in various scientific fields.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(Aminomethyl)cyclopropylmethanol typically involves the reaction of cyclopropylamine with a thiazole derivative under controlled conditions. The reaction is carried out in the presence of a suitable solvent and catalyst to facilitate the formation of the desired product .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, it is generally produced in research laboratories using standard organic synthesis techniques. The process involves multiple steps, including the preparation of intermediates and purification of the final product through techniques such as chromatography .
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, where the methanol group is converted to a carboxylic acid or aldehyde.
Reduction: Reduction reactions can convert the thiazole ring to a more saturated form.
Substitution: The aminomethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like halides and amines are employed under basic or acidic conditions.
Major Products:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Saturated thiazole derivatives.
Substitution: Various substituted aminomethyl derivatives.
Applications De Recherche Scientifique
Chemistry: The compound is used as a building block in organic synthesis to create more complex molecules. It serves as a precursor for the synthesis of various heterocyclic compounds .
Biology: In biological research, it is used to study the interactions of thiazole-containing compounds with biological systems. It helps in understanding the role of thiazole derivatives in biological processes .
Medicine: The compound is investigated for its potential pharmacological properties, including antimicrobial and anticancer activities. It is used in the development of new therapeutic agents .
Industry: In the industrial sector, it is used in the synthesis of specialty chemicals and materials. Its unique structure makes it valuable for creating novel compounds with specific properties .
Mécanisme D'action
The mechanism of action of 1-(Aminomethyl)cyclopropylmethanol involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. The aminomethyl group can form hydrogen bonds with biological molecules, enhancing its binding affinity .
Comparaison Avec Des Composés Similaires
1-(Aminomethyl)cyclopropylmethanol: This compound has a similar structure but with a different substitution pattern on the thiazole ring.
Thiazole derivatives: Compounds like sulfathiazole and ritonavir share the thiazole ring structure and exhibit diverse biological activities.
Uniqueness: The unique combination of a cyclopropyl group, aminomethyl moiety, and thiazole ring in 1-(Aminomethyl)cyclopropylmethanol provides it with distinct chemical and biological properties. This makes it a valuable compound for research and development in various scientific fields .
Propriétés
Formule moléculaire |
C8H12N2OS |
|---|---|
Poids moléculaire |
184.26 g/mol |
Nom IUPAC |
[1-(aminomethyl)cyclopropyl]-(1,3-thiazol-5-yl)methanol |
InChI |
InChI=1S/C8H12N2OS/c9-4-8(1-2-8)7(11)6-3-10-5-12-6/h3,5,7,11H,1-2,4,9H2 |
Clé InChI |
QIXRWBXNVRPORM-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(CN)C(C2=CN=CS2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


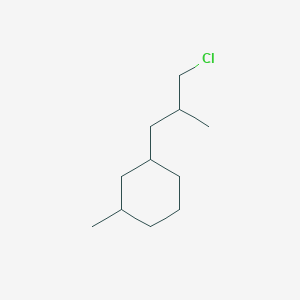
![1-[1-(Aminomethyl)cyclopropyl]-1-(thiophen-2-yl)ethan-1-ol](/img/structure/B13186187.png)
![N-[(Azepan-3-yl)methyl]methanesulfonamide](/img/structure/B13186188.png)


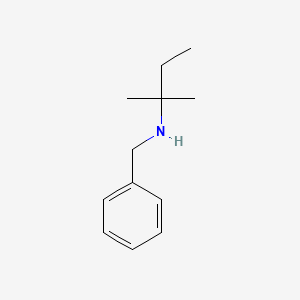
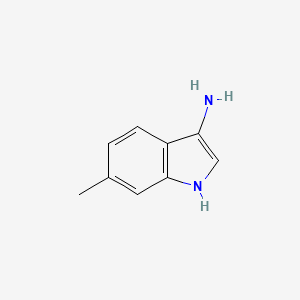
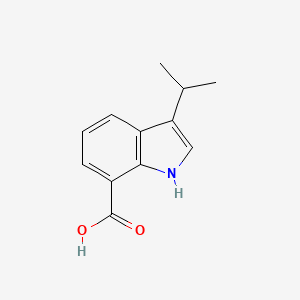
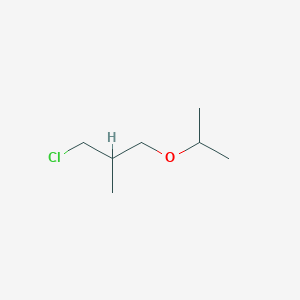
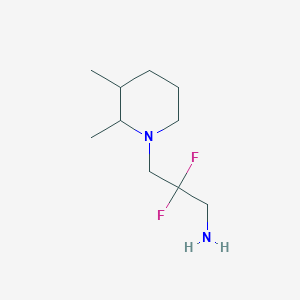
![2-{[(5-Bromo-3-pyridinyl)methyl]amino}ethanol](/img/structure/B13186255.png)
